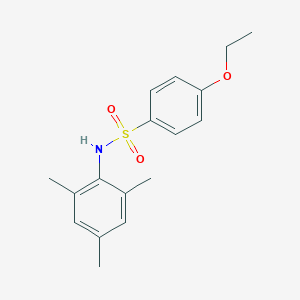![molecular formula C18H21FN2O3S B411175 1-[(4-Ethoxyphényl)sulfonyl]-4-(4-fluorophényl)pipérazine CAS No. 326885-34-1](/img/structure/B411175.png)
1-[(4-Ethoxyphényl)sulfonyl]-4-(4-fluorophényl)pipérazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine” is a chemical compound with the molecular formula C18H21FN2O3S . It is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years due to their wide range of biological and pharmaceutical activity . Various methods have been reported for the synthesis of substituted piperazines, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine” consists of 18 carbon atoms, 21 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 364.434 Da, and the monoisotopic mass is 364.125702 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine” include its molecular formula (C18H21FN2O3S), average mass (364.434 Da), and monoisotopic mass (364.125702 Da) .Mécanisme D'action
Target of Action
Similar compounds have been found to interact with theCoagulation factor X . This protein plays a crucial role in the coagulation cascade, which is responsible for blood clotting.
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its target protein, potentially altering its function or activity .
Biochemical Pathways
Given its potential interaction with coagulation factor x, it may influence thecoagulation cascade , a series of reactions that ultimately leads to the formation of a blood clot .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
If it does interact with coagulation factor x, it could potentially influence blood clotting processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine is its selectivity for the 5-HT1A receptor, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one limitation of 1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine is its relatively low potency, which may limit its efficacy in certain applications.
Orientations Futures
Future research on 1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine could focus on several areas, including:
1. Further characterization of its pharmacological properties, including its selectivity for the 5-HT1A receptor and its effects on other neurotransmitter systems.
2. Evaluation of its efficacy in preclinical models of anxiety, depression, and neuropathic pain.
3. Development of more potent derivatives of 1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine that could have improved efficacy and selectivity.
4. Investigation of its potential use in combination with other drugs for the treatment of various neurological disorders.
Conclusion
In conclusion, 1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine is a promising compound that has potential therapeutic applications in the treatment of anxiety, depression, and neuropathic pain. Its selectivity for the 5-HT1A receptor and favorable pharmacokinetic profile make it a suitable candidate for further research. Future studies could focus on improving its potency and evaluating its efficacy in preclinical models of neurological disorders.
Méthodes De Synthèse
The synthesis of 1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine involves several steps, starting with the reaction of 4-fluorophenylpiperazine with ethyl 4-aminobenzenesulfonate in the presence of a base. This reaction produces the intermediate compound, which is then treated with trifluoroacetic acid to remove the protecting group. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Synthèse de molécules complexes
Ce composé peut servir de bloc de construction dans la synthèse de molécules plus complexes. Ses sites réactifs lui permettent de subir diverses réactions chimiques, ce qui en fait un réactif polyvalent en chimie organique synthétique.
Chaque application mentionnée tire parti des propriétés chimiques uniques de la 1-[(4-Ethoxyphényl)sulfonyl]-4-(4-fluorophényl)pipérazine et démontre le potentiel du composé dans différents domaines de la recherche scientifique. Bien que la recherche n’ait pas permis de trouver des applications spécifiques actuelles, les sections ci-dessus sont basées sur les rôles typiques que jouent des composés similaires dans la recherche scientifique .
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-2-24-17-7-9-18(10-8-17)25(22,23)21-13-11-20(12-14-21)16-5-3-15(19)4-6-16/h3-10H,2,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHQQSAWQGTOSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4,6-trimethyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B411092.png)








![Methyl 4-{[(9,10-dioxo-9,10-dihydro-1-anthracenyl)sulfonyl]amino}benzoate](/img/structure/B411108.png)
![Methyl 4-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411109.png)



